3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine
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Overview
Description
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine is a versatile chemical compound with the molecular formula C11H17ClN4O2S and a molecular weight of 304.8 g/mol . This compound is known for its high purity, typically at least 95%, and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine typically involves the reaction of 2-chloro-5-(chloromethyl)pyridine with 1-ethylpiperazine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Sulfonylation: The sulfonyl group can participate in various reactions, including sulfonylation of other compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, sulfonyl derivatives, and reduced or oxidized forms of the original compound .
Scientific Research Applications
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a tool for investigating enzyme functions.
Mechanism of Action
The mechanism of action of 3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine
- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine
Uniqueness
3-Chloro-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-4-amine stands out due to its unique combination of a chloro group, a sulfonyl group, and an ethylpiperazine moiety. This combination imparts specific chemical properties and reactivity that make it valuable for various applications. Its high purity and well-defined structure also contribute to its uniqueness and utility in scientific research and industrial processes .
Properties
Molecular Formula |
C11H17ClN4O2S |
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Molecular Weight |
304.80 g/mol |
IUPAC Name |
3-chloro-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-amine |
InChI |
InChI=1S/C11H17ClN4O2S/c1-2-15-3-5-16(6-4-15)19(17,18)10-8-14-7-9(12)11(10)13/h7-8H,2-6H2,1H3,(H2,13,14) |
InChI Key |
HEHXZFYHPJSXHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl |
Origin of Product |
United States |
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